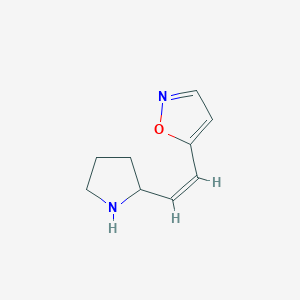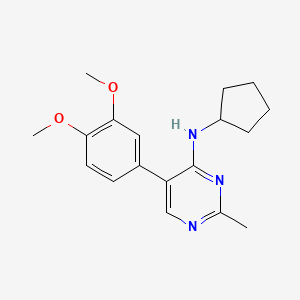![molecular formula C8H7NOS B12916700 2h-Thiocino[4,5-d]isoxazole CAS No. 94043-70-6](/img/structure/B12916700.png)
2h-Thiocino[4,5-d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiocino[4,5-d]isoxazole is a heterocyclic compound that features a unique fusion of thiophene and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure imparts unique chemical properties that can be exploited for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiocino[4,5-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-substituted chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a widely used approach for the synthesis of isoxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition reactions mentioned above. The choice of method depends on factors like yield, purity, and cost-effectiveness. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .
化学反应分析
Types of Reactions: 2H-Thiocino[4,5-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2H-Thiocino[4,5-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2H-Thiocino[4,5-d]isoxazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
相似化合物的比较
2H-Thiocino[4,5-d]isoxazole can be compared with other heterocyclic compounds such as:
属性
CAS 编号 |
94043-70-6 |
|---|---|
分子式 |
C8H7NOS |
分子量 |
165.21 g/mol |
IUPAC 名称 |
2H-thiocino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NOS/c1-2-8-7(6-9-10-8)3-5-11-4-1/h1-6,9H |
InChI 键 |
RVMWPDWTMRCZFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=CC2=CNOC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


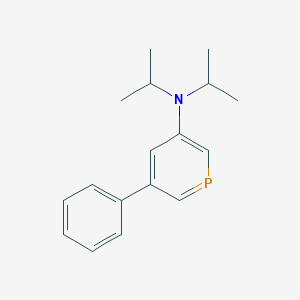
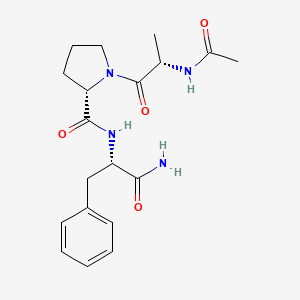
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)

![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)
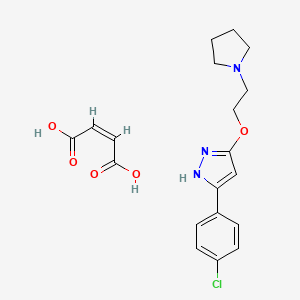
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
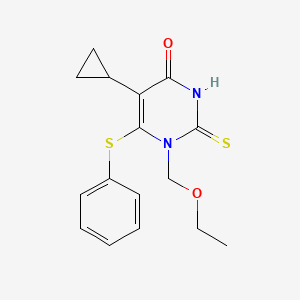
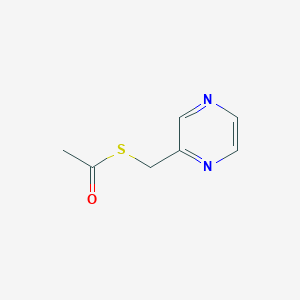
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
